XLogP Lipophilicity Comparison: Cyclopropyl vs. Methyl, Ethyl, and Unsubstituted Analogs
The target compound exhibits an XLogP of 2.4, which is higher than the unsubstituted thiophene-2-carboxylic acid (XLogP 1.6) and the 4-methyl analog (XLogP 1.8), yet comparable to the 4-ethyl analog (XLogP 2.3) [1][2][3][4]. This intermediate lipophilicity places the cyclopropyl derivative in a favorable range for passive membrane permeability while potentially avoiding the excessive CYP450 metabolism associated with higher-logP aryl analogs.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | Thiophene-2-carboxylic acid: 1.6; 4-Methylthiophene-2-carboxylic acid: 1.8; 4-Ethylthiophene-2-carboxylic acid: 2.3 |
| Quantified Difference | +0.8 vs. unsubstituted; +0.6 vs. 4-methyl; +0.1 vs. 4-ethyl |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Lipophilicity is a critical determinant of oral absorption and metabolic clearance; the 4-cyclopropyl group achieves a balanced logP profile distinct from smaller or larger substituents, offering a unique ADME starting point for lead optimization.
- [1] PubChem. 4-Cyclopropylthiophene-2-carboxylic acid. CID 68047356. XLogP3-AA: 2.4. View Source
- [2] PubChem. Thiophene-2-carboxylic acid. CID 10700. XLogP3: 1.6. View Source
- [3] PubChem. 4-Methylthiophene-2-carboxylic acid. CID 2794584. XLogP3-AA: 1.8. View Source
- [4] PubChem. 4-Ethylthiophene-2-carboxylic acid. CID 18938079. XLogP3-AA: 2.3. View Source
